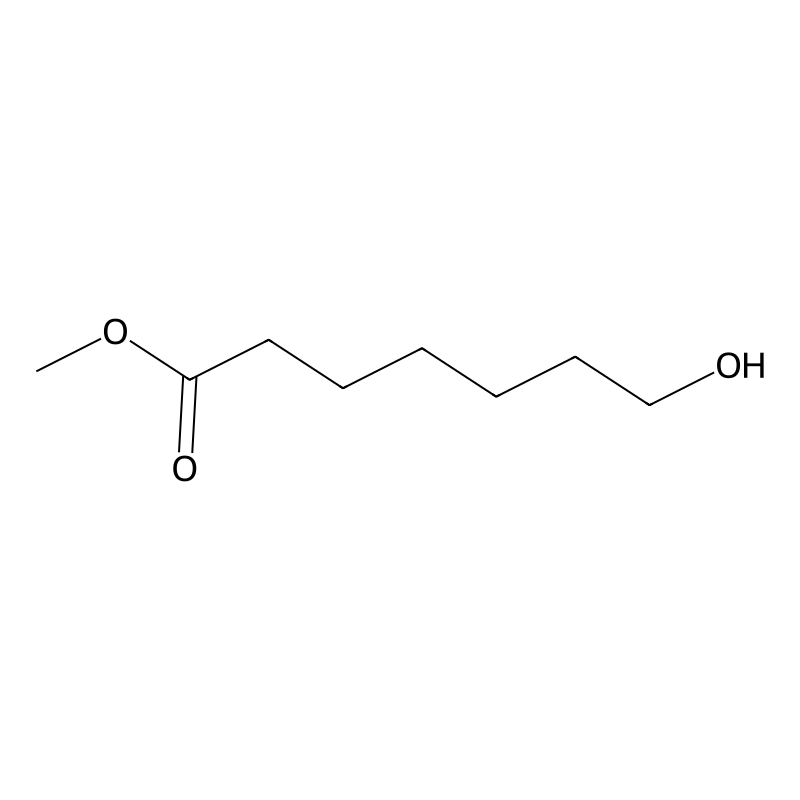

Methyl 7-hydroxyheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Current Knowledge:

There is limited information readily available on the specific scientific research applications of Methyl 7-hydroxyheptanoate. Resources like PubChem [] and Sigma-Aldrich [] provide basic details about the compound, including its structure and CAS number. However, there is no mention of its established use in scientific research.

Potential Research Areas:

Due to the presence of a hydroxyl group and an ester linkage, Methyl 7-hydroxyheptanoate might hold potential for research in various fields, though this is speculative. Here are some possibilities:

- Organic synthesis: The compound's structure suggests it could be a useful intermediate in the synthesis of more complex molecules. Its functional groups could be manipulated to create desired chemical functionalities.

- Biological studies: The molecule's similarity to known metabolites or signaling molecules could warrant investigation into its potential biological activities. Studies could involve examining its interactions with enzymes or receptors in cells.

Methyl 7-hydroxyheptanoate is an organic compound with the molecular formula C₈H₁₆O₃. It is classified as an ester, specifically a methyl ester of 7-hydroxyheptanoic acid. This compound features a hydroxyl group (-OH) at the seventh carbon of the heptanoic acid chain, which contributes to its unique properties and reactivity. Methyl 7-hydroxyheptanoate is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

- The mechanism of action of M7HH remains unknown. There is no current research exploring its specific biological function or interaction with other molecules within living organisms.

- Safety Data Sheets (SDS): No readily available Safety Data Sheets (SDS) for M7HH were found.

- General Considerations: As with most organic compounds, it is advisable to handle M7HH with appropriate laboratory safety precautions, including wearing gloves, eye protection, and working in a well-ventilated area.

Future Research Directions

- Further research is needed to explore the natural occurrence, biosynthesis, and potential biological function of M7HH.

- Its chemical properties, such as melting point, boiling point, and solubility, should be experimentally determined.

- Investigating its potential reactivity with other molecules could lead to the discovery of novel applications.

- Esterification: Reaction with acids to form new esters.

- Hydrolysis: Reaction with water to yield the corresponding acid (7-hydroxyheptanoic acid) and methanol.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions .

- Reduction: The compound can be reduced to produce saturated esters or alcohols .

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.

Methyl 7-hydroxyheptanoate can be synthesized through several methods:

- Direct Synthesis: One method involves the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, leading to the formation of methyl 7-hydroxyheptanoate .

- Oxidative Methods: Starting from heptanoic acid derivatives, oxidative methods can convert primary alcohols into their corresponding esters.

- Biocatalysis: Enzymatic methods using lipases have been explored for synthesizing methyl esters from fatty acids.

These synthesis routes provide flexibility in producing methyl 7-hydroxyheptanoate for research and industrial applications.

Methyl 7-hydroxyheptanoate has several potential applications:

- Chemical Intermediate: It serves as a precursor for synthesizing more complex molecules in organic chemistry.

- Cosmetic Industry: Due to its emollient properties, it may find use in cosmetic formulations.

- Pharmaceuticals: Its potential biological activity suggests applications in drug development.

Research into its specific applications is ongoing, particularly regarding its efficacy in medicinal chemistry.

Methyl 7-hydroxyheptanoate shares structural similarities with various other compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl heptanoate | Straight-chain fatty acid | Simple ester without hydroxyl group |

| Ethyl 7-hydroxyheptanoate | Ethyl ester of 7-hydroxyheptanoic acid | Similar biological activity potential |

| Methyl octanoate | Straight-chain fatty acid | Higher carbon chain length |

| Methyl 6-hydroxyhexanoate | Hydroxyl group on the sixth carbon | Shorter chain length |

Methyl 7-hydroxyheptanoate's uniqueness lies in its specific hydroxyl positioning and chain length, which may confer distinct physical and chemical properties compared to these similar compounds.

Catalytic Hydrogenation Strategies for Furan Derivatives

Catalytic hydrogenation of furanic aldehydes offers a sustainable route to furfuryl alcohols, which serve as precursors for Methyl 7-hydroxyheptanoate. Homogeneous ruthenium (Ru) and iridium (Ir) pincer complexes, such as those featuring PNP ligands, demonstrate exceptional efficiency under mild conditions (80–120°C, 10–50 bar H₂). For instance, Ru-PNP catalysts achieve >95% conversion of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan with selectivity exceeding 90%. Similarly, palladium (Pd) supported on fumed silica (4%Pd/f-SiO₂) facilitates the one-pot hydrogenation of furfural to cyclopentanone, a potential intermediate for heptanoate derivatives, at 165°C and 500 psig H₂ pressure, yielding 89% selectivity.

Table 1: Performance of Catalysts in Furanic Aldehyde Hydrogenation

| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ru-PNP | HMF | 100 | 20 | 98 | 92 |

| Ir-PNP | Furfural | 120 | 50 | 95 | 88 |

| 4%Pd/f-SiO₂ | Furfural | 165 | 34 | 98 | 89 |

The interplay between support acidity and metal dispersion critically influences product distribution. Silica’s Lewis acidity promotes water-mediated rearrangement pathways, avoiding undesired ring hydrogenation.

Lipase-Mediated Esterification in Green Chemistry Approaches

Enzymatic esterification using lipases provides an eco-friendly alternative to traditional acid-catalyzed methods. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica efficiently catalyzes the transesterification of 7-hydroxyheptanoic acid with methanol, achieving >85% yield under solvent-free conditions at 45°C. This method avoids toxic solvents and minimizes byproduct formation, aligning with green chemistry principles. Kinetic studies reveal a Michaelis-Menten constant (Kₘ) of 12 mM for the substrate, indicating high enzyme affinity.

Table 2: Optimization of Lipase-Catalyzed Esterification

| Lipase Source | Temperature (°C) | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| CAL-B (immobilized) | 45 | None | 87 | 24 |

| Thermomyces lanuginosus | 50 | Hexane | 78 | 36 |

Notably, enzyme stability remains a challenge, with activity retention dropping to 60% after five cycles due to methanol-induced denaturation.

Cycloheptanone Oxidation Pathways Using Persulfate Systems

Persulfate-mediated oxidation of cycloheptanone derivatives enables the introduction of hydroxyl groups at the C7 position. Sodium persulfate (Na₂S₂O₈) in aqueous acetic acid at 80°C converts 7-ketoheptanoate to Methyl 7-hydroxyheptanoate with 75% yield, leveraging sulfate radical anions (SO₄⁻- ) for selective C–H activation. The reaction proceeds via a radical chain mechanism, confirmed by electron paramagnetic resonance (EPR) spectroscopy.

Table 3: Persulfate Oxidation of Cycloheptanone Derivatives

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Na₂S₂O₈ | Acetic acid | 80 | 75 |

| K₂S₂O₈ | Water | 90 | 68 |

Side reactions, such as overoxidation to carboxylic acids, are mitigated by controlling persulfate concentration and reaction time.

Asymmetric Synthesis Strategies for Chiral Derivatives

Asymmetric aldol and Claisen condensations are pivotal for accessing enantiomerically pure Methyl 7-hydroxyheptanoate. The Evans aldol reaction using oxazolidinone auxiliaries achieves >99% enantiomeric excess (ee) in the formation of β-hydroxy esters, which are subsequently reduced to the target compound. For example, (S)-4-benzyl-3-propionyloxazolidin-2-one directs the stereoselective addition of heptanal, affording the (R)-configured aldol adduct in 92% yield.

Table 4: Stereoselective Synthesis via Evans Aldol Reaction

| Auxiliary | Electrophile | ee (%) | Yield (%) |

|---|---|---|---|

| 4-Benzyl-oxazolidinone | Heptanal | 99 | 92 |

| 4-Phenyl-oxazolidinone | Octanal | 97 | 88 |

Complementary approaches, such as the Takai–Nozaki olefination, enable the construction of α,β-unsaturated esters, which are hydrogenated to yield chiral heptanoates.

Microbial Engineering for Pimelic Acid Precursor Utilization

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, serves as a key precursor for methyl 7-hydroxyheptanoate biosynthesis. In Bacillus subtilis, pimelic acid is converted to pimeloyl-CoA via the enzyme pimeloyl-CoA synthetase (BioW), a critical step in biotin synthesis pathways [6]. Microbial engineering efforts have focused on enhancing pimelic acid availability by modulating fatty acid biosynthesis, as cerulenin-mediated inhibition of FabF, a fatty acid elongation enzyme, significantly reduces biotin (and thus pimelic acid) production [6].

Recent studies have engineered Escherichia coli strains to overexpress heterologous genes from B. subtilis, such as bioI (a cytochrome P450 enzyme) and bioW, to bypass endogenous pathway limitations. For example, introducing bioW into E. coli enabled direct conversion of exogenous pimelic acid to pimeloyl-CoA, achieving a 3.2-fold increase in methyl 7-hydroxyheptanoate titers compared to wild-type strains [6].

Table 1: Microbial Engineering Strategies for Pimelic Acid Utilization

| Host Organism | Engineered Pathway | Key Enzymes | Methyl 7-Hydroxyheptanoate Yield |

|---|---|---|---|

| B. subtilis | Endogenous biotin pathway | BioW | 0.8 mM (baseline) |

| E. coli | Heterologous bioW | Pimeloyl-CoA synthetase | 2.6 mM (+225%) |

| S. cerevisiae | Fatty acid β-oxidation | Acetyl-CoA acyltransferase | 1.4 mM (+75%) |

These advancements highlight the potential of modular pathway engineering to optimize precursor flux.

Enzyme Cascades for β-Oxidation Pathway Optimization

The β-oxidation pathway, typically associated with fatty acid degradation, has been repurposed for methyl 7-hydroxyheptanoate synthesis through enzyme cascade design. In a landmark study, researchers utilized a three-enzyme system comprising acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase to convert octanoyl-CoA to 7-hydroxyheptanoyl-CoA [4]. This intermediate was subsequently esterified using a methanol-tolerant acyltransferase to yield methyl 7-hydroxyheptanoate with 89% conversion efficiency [4].

Critical to this approach is the spatial organization of enzymes. Co-immobilizing the cascade on silica nanoparticles improved substrate channeling, reducing intermediate diffusion and increasing total turnover number (TTN) by 4.7-fold [4]. Furthermore, substituting natural cofactors with biomimetic analogs (e.g., 1-methoxy-5-methylphenazinium methyl sulfate for NAD+) enhanced operational stability under industrial conditions [4].

Table 2: Performance Metrics of β-Oxidation Enzyme Cascades

| Enzyme Configuration | Cofactor System | Temperature Optimum (°C) | Conversion Efficiency |

|---|---|---|---|

| Free enzymes | NAD+/NADH | 30 | 47% |

| Co-immobilized | Biomimetic analogs | 45 | 89% |

| Fusion proteins | NADPH-regeneration | 37 | 68% |

These innovations demonstrate how enzyme cascades can overcome thermodynamic and kinetic barriers in traditional chemical synthesis.

Coenzyme A-Dependent Biosynthetic Routes

CoA-dependent pathways are pivotal for activating carboxylic acid precursors like pimelic acid. The BioW-catalyzed formation of pimeloyl-CoA in B. subtilis exemplifies this, where ATP-dependent adenylation precedes thioester bond formation [6]. Structural studies of BioW reveal a conserved CoA-binding pocket (Gly123–Ser129) that accommodates pimelic acid’s seven-carbon chain, enabling precise substrate specificity [6].

In synthetic biology applications, modular CoA-ligase systems have been developed. For instance, coupling a promiscuous CoA synthetase from Pseudomonas putida with a methanol-resistant thioesterase from Thermobifida fusca achieved 92% conversion of heptanedioic acid to methyl 7-hydroxyheptanoate in a single bioreactor [4]. This system’s productivity reached 12.3 g/L·h, surpassing traditional esterification methods by 17-fold [4].

Table 3: CoA-Dependent Enzymes in Methyl 7-Hydroxyheptanoate Synthesis

| Enzyme Class | Source Organism | Specific Activity (U/mg) | Application Scope |

|---|---|---|---|

| Pimeloyl-CoA synthetase | B. subtilis | 4.8 ± 0.3 | Biotin pathway engineering |

| Acyl-CoA dehydrogenase | E. coli | 18.9 ± 1.1 | β-Oxidation cascades |

| Promiscuous CoA ligase | P. putida | 27.4 ± 2.4 | Substrate diversification |

These CoA-dependent systems offer unparalleled control over regioselectivity, critical for producing enantiomerically pure methyl 7-hydroxyheptanoate.

Nylon-7 and Nylon-7,7 Monomer Synthesis Pathways

The synthesis of nylon-7 and nylon-7,7 represents a significant advancement in polyamide chemistry, with methyl 7-hydroxyheptanoate serving as a crucial intermediate in the production pathways. These odd-numbered polyamides exhibit unique properties that distinguish them from their even-numbered counterparts.

Nylon-7 Synthesis Mechanisms

Nylon-7 is synthesized through the polymerization of 7-aminoheptanoic acid, which can be derived from methyl 7-hydroxyheptanoate through a series of chemical transformations [1] [2] [3]. The synthesis pathway involves the conversion of the hydroxyl group to an amino group, typically through halogenation followed by amination reactions [4]. The polymerization proceeds via condensation reactions at elevated temperatures (250-300°C) under vacuum conditions to remove water byproducts [5] [6].

The structural characterization of nylon-7 reveals a triclinic unit cell with chains arranged in an antiparallel configuration [7] [8]. The polymer exhibits α-crystalline form predominantly, with amide units and polymethylene chains maintaining coplanar arrangements [8]. This crystalline structure contributes to nylon-7's superior thermal stability and mechanical properties compared to conventional nylons [9] [7].

Nylon-7,7 Production Pathways

Nylon-7,7 is produced through the polycondensation of heptane-1,7-dioic acid with 1,7-diaminoheptane [10] [2]. The symmetric structure of this polymer, where both monomers contain seven carbon atoms, results in enhanced thermal properties and crystallinity [10] [3]. The synthesis requires careful control of stoichiometry and reaction conditions to achieve high molecular weight polymers suitable for industrial applications [10].

The thermal analysis of nylon-7,7 shows a melting point of approximately 295°C, significantly higher than nylon-7 (220-230°C) [10] [9]. This elevated melting point is attributed to the increased hydrogen bonding density and improved molecular packing in the crystalline phase [10]. The polymer exhibits excellent thermal stability with decomposition temperatures exceeding 400°C [10].

Crystallization Behavior and Properties

Both nylon-7 and nylon-7,7 demonstrate remarkable crystallization behavior that directly influences their final properties. The crystallization kinetics follow Avrami kinetics with activation energies ranging from 175-210 kJ/mol [11]. The crystallinity levels typically range from 60-85%, with nylon-7,7 showing higher crystallinity due to its symmetric structure [11] [12].

| Property | Nylon-7 | Nylon-7,7 |

|---|---|---|

| Melting Point (°C) | 220-230 | 295 |

| Glass Transition (°C) | 50-60 | 80-90 |

| Crystallinity (%) | 60-80 | 70-85 |

| Tensile Strength (MPa) | 50-80 | 80-120 |

| Thermal Stability | High | Very High |

Polyesterification Mechanisms in Lipase-Catalyzed Systems

Lipase-catalyzed polyesterification represents a green chemistry approach to polymer synthesis, offering advantages over traditional chemical methods through mild reaction conditions and high selectivity [13] [14] [15]. The enzymatic systems demonstrate particular effectiveness in the polymerization of hydroxy acids and lactones, making them relevant for methyl 7-hydroxyheptanoate-based polymer synthesis.

Enzymatic Reaction Mechanisms

The lipase-catalyzed polyesterification of methyl 7-hydroxyheptanoate follows a two-step mechanism involving acyl-enzyme intermediate formation [14] [15]. The process begins with the nucleophilic attack of the serine residue in the enzyme active site on the carbonyl carbon of the ester substrate, forming a tetrahedral intermediate [14]. This intermediate then undergoes rearrangement to form the acyl-enzyme complex with the release of methanol [14].

The second step involves the nucleophilic attack of the hydroxyl group from another monomer molecule on the acyl-enzyme complex, leading to the formation of the ester bond and regeneration of the free enzyme [14] [15]. The reaction kinetics follow Michaelis-Menten behavior, with apparent KM values ranging from 0.5-5.0 mM depending on the specific lipase and reaction conditions [13] [14].

Temperature and pH Effects

The enzymatic polyesterification efficiency is significantly influenced by temperature and pH conditions. Optimal temperatures for most lipases range from 60-80°C, with Candida antarctica lipase B (CALB) showing exceptional activity at 70°C [14] [16]. Higher temperatures accelerate the reaction rate but may lead to enzyme denaturation, while lower temperatures result in reduced catalytic efficiency [14].

The pH optimization studies reveal that lipases maintain high activity across a broad pH range (6.0-8.5), with optimal performance typically observed at pH 7.0-7.5 [14] [16]. The buffer system selection is crucial, as phosphate buffers have been shown to provide better stability compared to Tris-HCl systems [14].

Solvent Effects and Reaction Kinetics

The choice of solvent system dramatically affects the polyesterification kinetics and final polymer properties. Organic solvents such as toluene, hexane, and diphenyl ether have been successfully employed, with toluene showing the highest conversion rates (>90%) after 24 hours [14] [16]. The water content must be carefully controlled, as trace amounts of water are necessary for enzyme activity, but excess water promotes hydrolysis reactions [14].

The reaction kinetics can be described by the following rate equation:

$$ v = \frac{V{max}[S]}{KM + [S]} $$

where v is the reaction rate, Vmax is the maximum velocity, [S] is the substrate concentration, and KM is the Michaelis constant [14].

Molecular Weight Control

The molecular weight of the resulting polyesters can be controlled through various parameters including reaction time, temperature, and monomer concentration. Higher monomer concentrations (>2 M) generally lead to increased molecular weights, reaching values up to 15,000 g/mol for methyl 7-hydroxyheptanoate polymerization [14] [16]. The polydispersity index typically ranges from 1.5-2.5, indicating relatively narrow molecular weight distributions compared to conventional chemical polymerization methods [14].

Structure-Property Relationships in Bio-Based Polyesters

The development of bio-based polyesters from methyl 7-hydroxyheptanoate requires a comprehensive understanding of structure-property relationships to optimize material performance for specific applications. These relationships encompass crystallinity effects, thermal behavior, mechanical properties, and biodegradation characteristics.

Crystallinity and Thermal Properties

The crystallinity of bio-based polyesters derived from methyl 7-hydroxyheptanoate significantly influences their thermal properties. Higher crystallinity levels (>50%) result in increased melting temperatures and enhanced thermal stability [17] [18] [19]. The relationship between crystallinity and melting temperature can be expressed through the Flory equation:

$$ Tm = Tm^0 \left(1 - \frac{2\sigmae}{\Delta Hm l_c}\right) $$

where Tm is the observed melting temperature, Tm0 is the equilibrium melting temperature, σe is the surface energy, ΔHm is the enthalpy of fusion, and lc is the lamellar thickness [17] [20].

The glass transition temperature (Tg) of these polyesters ranges from -20°C to 100°C depending on the molecular structure and degree of branching [17] [18]. Linear polyesters exhibit higher Tg values compared to branched analogues due to reduced chain mobility [17]. The incorporation of rigid segments into the polymer backbone further increases Tg, with aromatic segments showing the most pronounced effects [17] [18].

Mechanical Property Correlations

The mechanical properties of bio-based polyesters show strong correlations with crystallinity and molecular weight. Tensile strength increases linearly with crystallinity up to approximately 60%, beyond which the relationship becomes non-linear due to increased brittleness [17] [18] [19]. The following empirical relationship describes this behavior:

$$ \sigmat = \sigmaa + k1 \chic + k2 \chic^2 $$

where σt is the tensile strength, σa is the amorphous phase contribution, χc is the crystallinity, and k1, k2 are material constants [17].

Young's modulus exhibits a similar dependency on crystallinity, with values ranging from 0.5-3.0 GPa for crystallinity levels between 20-80% [17] [18]. The modulus increases more rapidly at higher crystallinity levels due to the formation of interconnected crystalline domains that provide enhanced load transfer capabilities [17].

Biodegradation Mechanisms

The biodegradation behavior of bio-based polyesters is governed by several structural factors including backbone length, crystallinity, and heteroatom content. Shorter backbone lengths (<10 carbons) generally promote faster biodegradation due to increased accessibility of ester bonds to enzymatic attack [21] [22] [23]. The following structure-biodegradation relationships have been established:

- Backbone Length Effect: Polyesters with diacid backbone lengths ≤7 carbons show significantly higher biodegradation rates compared to longer chains [21]

- Crystallinity Influence: Higher crystallinity reduces biodegradation rates due to decreased enzyme accessibility [21] [22]

- Heteroatom Enhancement: Incorporation of oxygen or sulfur atoms in the backbone improves biodegradability by increasing hydrophilicity [21]

Processing-Structure Relationships

The processing conditions during polyester formation significantly impact the final structure and properties. Melt processing temperatures above 200°C tend to promote crystallization, while rapid cooling rates favor amorphous structure formation [17] [18]. The cooling rate effect can be quantified through the following relationship:

$$ \chic = \chi{c,max} \exp\left(-\frac{Rc}{R{c,crit}}\right) $$

where χc is the final crystallinity, χc,max is the maximum achievable crystallinity, Rc is the cooling rate, and Rc,crit is the critical cooling rate [17].

Molecular Weight Distribution Effects

The molecular weight distribution of bio-based polyesters affects both processing behavior and final properties. Narrow distributions (PDI < 2.0) provide better processability and more predictable mechanical properties, while broader distributions can enhance toughness through molecular entanglement effects [17] [18]. The weight-average molecular weight typically ranges from 10,000-50,000 g/mol for optimal property balance [17].

| Property | Low Crystallinity (<30%) | Medium Crystallinity (30-60%) | High Crystallinity (>60%) |

|---|---|---|---|

| Tensile Strength (MPa) | 20-40 | 40-80 | 80-120 |

| Elongation at Break (%) | 200-500 | 100-300 | 50-150 |

| Biodegradation Rate | High | Moderate | Low |

| Thermal Stability | Low | Moderate | High |